2-(4-(Tert-butoxycarbonyl)-3-isobutylpiperazin-1-YL)acetic acid
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Overview
Description
2-(4-(Tert-butoxycarbonyl)-3-isobutylpiperazin-1-yl)acetic acid is a synthetic organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and an isobutyl group. This compound is often used in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The tert-butoxycarbonyl group serves as a protecting group for amines, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butoxycarbonyl)-3-isobutylpiperazin-1-yl)acetic acid typically involves the following steps:
Protection of Piperazine: The piperazine ring is first protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Tert-butoxycarbonyl)-3-isobutylpiperazin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the tert-butoxycarbonyl protecting group, revealing the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the deprotected amine.
Substitution: Substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
2-(4-(Tert-butoxycarbonyl)-3-isobutylpiperazin-1-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-(Tert-butoxycarbonyl)-3-isobutylpiperazin-1-yl)acetic acid involves its interaction with molecular targets through its piperazine ring. The tert-butoxycarbonyl group provides steric protection, allowing selective reactions at other sites on the molecule. The exact molecular targets and pathways are still under investigation, but the compound’s ability to act as a protecting group and its reactivity make it a valuable tool in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Tert-butoxycarbonyl)propanamido)acetic acid
- 2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
2-(4-(Tert-butoxycarbonyl)-3-isobutylpiperazin-1-yl)acetic acid is unique due to its specific substitution pattern on the piperazine ring, which provides distinct steric and electronic properties. This makes it particularly useful in selective organic transformations and the synthesis of bioactive molecules .
Properties
CAS No. |
1060813-61-7 |
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Molecular Formula |
C15H28N2O4 |
Molecular Weight |
300.39 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-methylpropyl)piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C15H28N2O4/c1-11(2)8-12-9-16(10-13(18)19)6-7-17(12)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,18,19) |
InChI Key |
BNZSQBROEOAYTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CN(CCN1C(=O)OC(C)(C)C)CC(=O)O |
Origin of Product |
United States |
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